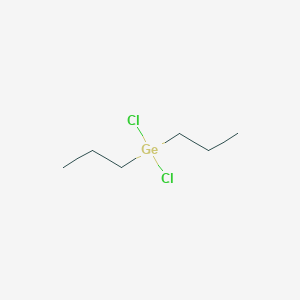
Niobium trifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium trifluoride is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is insoluble in water and has a melting point of 1,327°C. The chemical formula for niobium trifluoride is NbF3, and it is also known as niobium (III) fluoride.
Wirkmechanismus
The mechanism of action of niobium trifluoride is not well understood. However, it is believed that it acts as a Lewis acid, which can accept electron pairs from other molecules. This property makes it useful in organic reactions as a catalyst.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of niobium trifluoride. However, it is known to be relatively non-toxic and has low acute toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using niobium trifluoride in lab experiments is its high melting point, which makes it useful in high-temperature reactions. It is also relatively stable and non-reactive, which makes it easy to handle. However, one limitation is that it is insoluble in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the use of niobium trifluoride in scientific research. One area of interest is its potential use in superconducting devices, as it has been shown to have high critical current densities. Another area of interest is its use as a precursor for the synthesis of other niobium compounds, which could have potential applications in catalysis and materials science. Additionally, further research is needed to better understand the mechanism of action of niobium trifluoride and its potential applications in organic reactions.
Synthesemethoden
Niobium trifluoride can be synthesized through several methods, including the reaction of niobium pentoxide with hydrogen fluoride gas at high temperatures. Another method involves the reaction of niobium metal with fluorine gas. The resulting product is then purified through sublimation.
Wissenschaftliche Forschungsanwendungen
Niobium trifluoride is used in various scientific research applications, including as a catalyst in organic reactions, as a precursor for the synthesis of other niobium compounds, and as a material for superconducting devices. It is also used in the production of optical coatings and as a component in solid-state electrolytes.
Eigenschaften
CAS-Nummer |
15195-53-6 |
|---|---|
Produktname |
Niobium trifluoride |
Molekularformel |
F3Nb |
Molekulargewicht |
149.9016 g/mol |
IUPAC-Name |
trifluoroniobium |
InChI |
InChI=1S/3FH.Nb/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
UJQMXWLZKHSSHS-UHFFFAOYSA-K |
SMILES |
F[Nb](F)F |
Kanonische SMILES |
F[Nb](F)F |
Synonyme |
Niobium trifluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)








